molecular formula C6H10N2O B3029563 (1R,3S,5R)-2-Azabicyclo[3.1.0]hexane-3-carboxamide CAS No. 700376-57-4

(1R,3S,5R)-2-Azabicyclo[3.1.0]hexane-3-carboxamide

Cat. No.: B3029563
CAS No.: 700376-57-4
M. Wt: 126.16
InChI Key: MCEWPPMUTVLMJG-WDCZJNDASA-N
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Description

(1R,3S,5R)-2-Azabicyclo[3.1.0]hexane-3-carboxamide is a bicyclic compound characterized by a unique three-dimensional structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,3S,5R)-2-Azabicyclo[310]hexane-3-carboxamide typically involves the annulation of cyclopropenes with aminocyclopropanesThe reaction can be catalyzed using an organic or iridium photoredox catalyst under blue LED irradiation . The reaction conditions are optimized to achieve high yields and selectivity for the desired stereoisomer.

Industrial Production Methods

While specific industrial production methods for (1R,3S,5R)-2-Azabicyclo[3.1.0]hexane-3-carboxamide are not well-documented, the principles of large-scale organic synthesis apply. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

(1R,3S,5R)-2-Azabicyclo[3.1.0]hexane-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are possible, particularly at the amide group, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines. Substitution reactions can lead to various substituted amides or other derivatives.

Scientific Research Applications

(1R,3S,5R)-2-Azabicyclo[3.1.0]hexane-3-carboxamide has several applications in scientific research:

    Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules.

    Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting neurological disorders.

    Industry: The compound is utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of (1R,3S,5R)-2-Azabicyclo[3.1.0]hexane-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to fit into binding sites with high specificity, modulating the activity of the target protein. This can lead to various biological effects, depending on the nature of the target and the pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1R,3S,5R)-2-Azabicyclo[3.1.0]hexane-3-carboxamide is unique due to its specific stereochemistry and the presence of the carboxamide functional group. This distinguishes it from other similar bicyclic compounds, which may have different substituents or stereochemical configurations, leading to variations in their chemical reactivity and biological activity.

Properties

IUPAC Name

(1R,3S,5R)-2-azabicyclo[3.1.0]hexane-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O/c7-6(9)5-2-3-1-4(3)8-5/h3-5,8H,1-2H2,(H2,7,9)/t3-,4-,5+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCEWPPMUTVLMJG-WDCZJNDASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C1NC(C2)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2[C@@H]1N[C@@H](C2)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30680031
Record name (1R,3S,5R)-2-Azabicyclo[3.1.0]hexane-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30680031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

700376-57-4
Record name (1R,3S,5R)-2-Azabicyclo[3.1.0]hexane-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30680031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1R,3S,5R)-2-Azabicyclo[3.1.0]hexane-3-carboxamide
Reactant of Route 2
(1R,3S,5R)-2-Azabicyclo[3.1.0]hexane-3-carboxamide
Reactant of Route 3
Reactant of Route 3
(1R,3S,5R)-2-Azabicyclo[3.1.0]hexane-3-carboxamide
Reactant of Route 4
(1R,3S,5R)-2-Azabicyclo[3.1.0]hexane-3-carboxamide
Reactant of Route 5
(1R,3S,5R)-2-Azabicyclo[3.1.0]hexane-3-carboxamide
Reactant of Route 6
(1R,3S,5R)-2-Azabicyclo[3.1.0]hexane-3-carboxamide

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